molecular formula (C3H3O2)n·Na<br>C3H3NaO2 B152882 Sodium acrylate CAS No. 7446-81-3

Sodium acrylate

Cat. No. B152882
CAS RN: 7446-81-3
M. Wt: 94.04 g/mol
InChI Key: NNMHYFLPFNGQFZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Acrylate (SA) is a metal salt that can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is used in the preparation of poly(sodium acrylate) using bulk, solution, emulsion, and suspension polymerization techniques . It results in the formation of a water-soluble polymer that can be used in a variety of industries and personal care applications .


Synthesis Analysis

Sodium Acrylate can be synthesized by an acid-base reaction between sodium hydroxide and acrylic acid . It can also be prepared by the reaction of acrylic acid with NaOH . The influence of the mass fraction of acrylic acid in the monomer feed ratio, swelling time, and hydrolysis time on hydrophilicity, solubility, and absolute viscosity of the prepared sodium polyacrylates has been researched .


Molecular Structure Analysis

Sodium Acrylate has a linear formula of H2C=CHCO2Na . It is a polymer made up of chains of acrylate compounds. It contains sodium, which gives it the ability to absorb large amounts of water . When dissolved in water, it forms a thick and transparent solution due to the ionic interactions of the molecules .


Chemical Reactions Analysis

The synthesis of Sodium Acrylate from CO2, ethylene, and NaOH is particularly interesting . The reaction conditions strongly influence the swelling performance of the superabsorbent polymer hydrogels . Increasing pH and salinity concentration led to a significant decline in the swelling performance of both superabsorbent polymer hydrogels .


Physical And Chemical Properties Analysis

Sodium Acrylate has a molecular weight of 94.04 g/mol . It is characterized by a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains . Acrylates are known for their good mechanical stability, high heat resistance, and strong hydration .

Scientific Research Applications

Superabsorbent Polymers

Sodium acrylate is an important starting material for superabsorbent polymers . These polymers have the ability to absorb and retain large amounts of liquid relative to their own mass . This property makes them useful in products like diapers and other hygiene products .

Coatings and Adhesives

Sodium acrylate can be used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . These polymers are used in a wide range of applications such as paints, coatings, and adhesives .

Biomedical Applications

Sodium acrylate and its derivatives are used in many biomedical applications . For instance, they are used in orthopedics, contact lenses, and bone cements .

Corrosion Inhibitors

Sodium acrylate can be used to prepare poly(sodium acrylate)-coated magnetite nanoparticles . These nanoparticles act as corrosion inhibitors for carbon steel alloy . The inhibition effect of these composites on steel corrosion has been investigated using potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS) .

Tuning the Grain Size of Iron Oxide Microparticles

Sodium acrylate can be used in tuning the grain size of iron oxide microparticles . These microparticles have potential applications in biological assaying and in chemical sensors .

Reducing and Capping Agent on Gold Nanoparticles

Sodium acrylate can be used as a reducing and capping agent on gold nanoparticles . These gold nanoparticles can be used in various biological applications .

Safety and Hazards

Sodium Acrylate should be handled with care. Avoid inhaling gases, fumes, dust, mist, vapor, and aerosols. Avoid contact with skin, eyes, and clothing . Dust deposits should not be allowed to accumulate on surfaces .

Future Directions

The synthesis of Sodium Acrylate based on ethylene and CO2 is very attractive due to lower raw material costs . Significant progress has been made since the first report in 2012 on a catalytic system for this synthesis . Different nickel and palladium catalysts were identified . The use of solvents fulfilling certain criteria is necessary for the design of continuous process concepts .

properties

IUPAC Name

sodium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMHYFLPFNGQFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name Sodium acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4027652
Record name Sodium 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [IUCLID] White to cream colored solid; [MSDSonline]
Record name 2-Propenoic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium acrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Sodium acrylate

CAS RN

7446-81-3, 25549-84-2
Record name Sodium acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, sodium salt (1:1), homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C98FKB43H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>300 °C
Record name SODIUM ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
35%
Yield
65%

Synthesis routes and methods II

Procedure details

An aqueous solution of sodium acrylate is prepared from 216.2 g of acrylic acid (100%=3 mol), 262.8 g of NaOH (50%) and 497 g of water. 3.7 g of N-nitrosodiphenylamine and 3.7 g of 4-methoxyphenol are added to stabilize the solution. 12 g of the quaternary ammonium salt used in Example 1 are also added. 1,125 g (9 mol) of 1,4-dichlorobutene are run in at 90° C. 15.9 g of Na2CO3 are added after 1 hour and the mixture is left to react for a further 2 hours at 90° C. After phase separation, the organic layer is distilled under vacuum. 286.0 g (1.78 mol) of 4-chloro-2-butenyl acrylate (59.4% of the theoretical yield) are obtained. 641 g (5.13 mol) of dichlorobutene are recovered.
Quantity
216.2 g
Type
reactant
Reaction Step One
Name
Quantity
262.8 g
Type
reactant
Reaction Step One
Name
Quantity
497 g
Type
solvent
Reaction Step One
[Compound]
Name
quaternary ammonium salt
Quantity
12 g
Type
reactant
Reaction Step Two
Name
1,4-dichlorobutene
Quantity
9 mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
15.9 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a stirred 3 L reactor with a cooling jacket (Tj=20° C.) was carried out a titration of acrylic acid (730 g, assay 98.8%, 10.02 mol) in water (1260 g), with aqueous 48% sodium hydroxide (818 g, 9.82 mol) over 5 h. The reactor was equipped with a pH meter and changes during the titration were recorded. When the pH is about 6.3-6.4, a desired ratio between sodium acrylate and acrylic acid is obtained (98:2). This solution, which contains ˜33% w/w dissolved material (sodium acrylate and acrylic acid), is stable at room temperature for several days.
Quantity
730 g
Type
reactant
Reaction Step One
Quantity
818 g
Type
reactant
Reaction Step One
Name
Quantity
1260 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the manner described for the preparation of dispersion A, 20 parts of ethoxylated nonylphenol (degree of ethoxylation 8 to 12) and 53.3 parts of sorbitan monooleate are dissolved in 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling range of the mixture 192° to 254° C). There is then added a solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of which has been adjusted to 8.0 with 18 parts of sodium hydroxide, and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is passed over the mixture for 30 minutes and the mixture is then heated to a temperature of 60° C over 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile in a little acetone is added. Polymerization is complete after heating the mixture for 3 hours at 60° C. There is obtained a coagulate-free sedimentation-stable dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate. The K value of the polymer is 247.5.
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ethoxylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
35%
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium acrylate
Reactant of Route 2
Sodium acrylate
Reactant of Route 3
Reactant of Route 3
Sodium acrylate
Reactant of Route 4
Reactant of Route 4
Sodium acrylate
Reactant of Route 5
Sodium acrylate
Reactant of Route 6
Sodium acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.